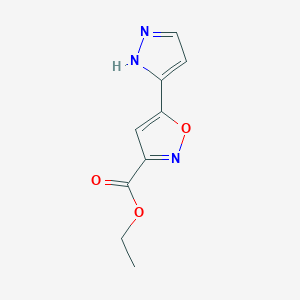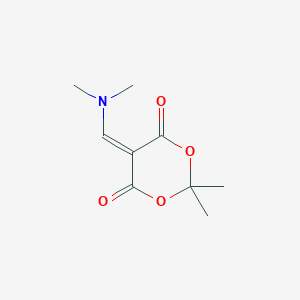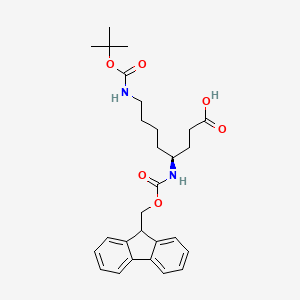
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene: is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a clear, pale liquid known for its unique blend of reactivity and stability . This compound is used in various scientific research and industrial applications due to its versatile chemical properties.
Applications De Recherche Scientifique
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is used in various scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene can be synthesized through the reaction of 1,2-dichlorobenzene with 1,3-dioxolane in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the chlorine atoms with an electrophile, such as a nitro group or an alkyl group.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid and sulfuric acid for nitration, or alkyl halides for alkylation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro derivatives or alkylated derivatives of the original compound.
Nucleophilic Substitution: Products include hydroxylated or aminated derivatives .
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations .
Comparaison Avec Des Composés Similaires
1,2-Dichlorobenzene: A simpler chlorinated aromatic compound with similar reactivity but lacking the dioxolane ring.
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness: 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of both chlorine atoms and the dioxolane ring, which confer distinct reactivity and stability properties. This combination makes it a valuable compound for various synthetic and industrial applications .
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSWDYBHXBQDFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374172 |
Source


|
| Record name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-98-2 |
Source


|
| Record name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)
![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)










